molecular formula C13H7Cl2N3O6 B12479260 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide

3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B12479260
M. Wt: 372.11 g/mol
InChI Key: NYKNFXXMKMVDLE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and hydroxy groups

Preparation Methods

The synthesis of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of 3-chloro-2-hydroxy-5-nitrobenzoic acid with 2-chloro-4-nitroaniline using a coupling reagent such as phosphorus trichloride (PCl3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) and purified by silica gel column chromatography .

Chemical Reactions Analysis

3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide involves multiple molecular targets and pathways. It has been shown to induce cytotoxicity in cancer cells by increasing protein ubiquitination, causing endoplasmic reticulum (ER) stress, and promoting autophagy. Additionally, it downregulates several pro-survival signaling pathways, including Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3, leading to reduced cell viability and apoptosis .

Comparison with Similar Compounds

3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide can be compared with other similar compounds such as niclosamide and its derivatives. Niclosamide, an FDA-approved anthelmintic drug, has shown similar anticancer properties by inhibiting the STAT3 signaling pathway and inducing autophagy . the presence of additional chloro and nitro groups in this compound may enhance its reactivity and biological activity, making it a unique compound for further research and development.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for anticancer research

Properties

Molecular Formula

C13H7Cl2N3O6

Molecular Weight

372.11 g/mol

IUPAC Name

3-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C13H7Cl2N3O6/c14-9-4-6(17(21)22)1-2-11(9)16-13(20)8-3-7(18(23)24)5-10(15)12(8)19/h1-5,19H,(H,16,20)

InChI Key

NYKNFXXMKMVDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O

Origin of Product

United States

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